molecular formula C8H13N B14116406 2-Isopropyl-4-pentenenitrile

2-Isopropyl-4-pentenenitrile

Cat. No.: B14116406
M. Wt: 123.20 g/mol
InChI Key: GCYXENIDWBJJTP-UHFFFAOYSA-N
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Description

2-Isopropyl-4-pentenenitrile is an organic compound with the molecular formula C8H13N It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-4-pentenenitrile can be achieved through several methods. One common approach involves the reaction of isopropyl bromide with 4-pentenenitrile in the presence of a base such as sodium hydride. The reaction typically takes place under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and scale up the process. This method allows for better control over reaction parameters and can lead to higher efficiency and lower production costs .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-4-pentenenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Isopropyl-4-pentenenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Isopropyl-4-pentenenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce desired products. The specific pathways and targets depend on the reaction conditions and the presence of other reagents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropyl-4-pentenenitrile is unique due to the presence of the isopropyl group, which can influence its reactivity and interactions with other molecules. This structural feature can make it more suitable for specific applications compared to its analogs .

Properties

Molecular Formula

C8H13N

Molecular Weight

123.20 g/mol

IUPAC Name

2-propan-2-ylpent-4-enenitrile

InChI

InChI=1S/C8H13N/c1-4-5-8(6-9)7(2)3/h4,7-8H,1,5H2,2-3H3

InChI Key

GCYXENIDWBJJTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC=C)C#N

Origin of Product

United States

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